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Introduction
Inarigivir ammonium is a novel dinucleotide antiviral agent that has demonstrated significant

potential in the treatment of chronic hepatitis B virus (HBV) infection.[1][2] It functions as a

potent agonist of the innate immune receptors RIG-I (Retinoic acid-inducible gene-I) and NOD2

(Nucleotide-binding oligomerization domain-containing protein 2), thereby activating the host's

natural defense mechanisms against viral pathogens.[3][4][5] This technical guide provides a

comprehensive overview of the chemical structure, physicochemical properties, and antiviral

activity of Inarigivir ammonium, along with detailed experimental protocols for its evaluation.

Chemical Structure and Properties
Inarigivir ammonium is the monoammonium salt of 2′-O-methyl-P-thiouridylyl-(3′→5′)-2′-

deoxy-adenosine. Its chemical structure and key physicochemical properties are summarized

below.

Chemical Structure:

Inarigivir ammonium Chemical Structure
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Physicochemical Properties of Inarigivir Ammonium

Property Value Reference

Chemical Formula C₂₀H₂₆N₇O₁₀PS • NH₃ [6]

Molecular Weight 604.5 g/mol [6]

CAS Number 2172788-92-8 [6]

Appearance Solid [6]

Solubility

DMSO: Sparingly Soluble (1-

10 mg/ml) PBS (pH 7.2):

Soluble (≥10 mg/ml)

[6]

Storage -20°C [6]

Stability ≥ 4 years at -20°C [6]

Antiviral Activity and Mechanism of Action
Inarigivir exhibits broad-spectrum antiviral activity, particularly against HBV and Hepatitis C

Virus (HCV).[3] Its primary mechanism of action involves the activation of the RIG-I and NOD2

signaling pathways, leading to the production of type I interferons and other pro-inflammatory

cytokines that play a crucial role in the antiviral response.[4] Additionally, Inarigivir has been

shown to have a direct antiviral effect on HBV by interfering with viral RNA packaging and

reverse transcription.[7]

Quantitative Antiviral Activity of Inarigivir
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Virus Cell Line Parameter Value Reference

Hepatitis B Virus

(HBV)
HepG2 2.2.15

EC₅₀

(extracellular

DNA)

0.258 µM [6]

HepG2 2.2.15

EC₅₀

(intracellular

RNA)

1.4 µM [6]

Hepatitis C Virus

(HCV) Genotype

1a

Replicon cells EC₅₀ 2.2 µM [3]

Hepatitis C Virus

(HCV) Genotype

1b

Replicon cells EC₅₀ 1.0 µM [3]

Cytotoxicity HepG2 2.2.15 CC₅₀ >1000 µM [6]

In Vivo Activity:

In a transgenic mouse model of HBV, daily intraperitoneal administration of Inarigivir at 100

mg/kg significantly reduced hepatic HBV DNA levels.[2][6] Clinical trials in treatment-naïve

patients with chronic hepatitis B have shown that Inarigivir treatment leads to a dose-

dependent reduction in HBV DNA, HBV RNA, and HBsAg levels.[8][9]

Signaling Pathway
The activation of the innate immune system by Inarigivir is a key component of its antiviral

effect. The following diagram illustrates the signaling pathway initiated by Inarigivir through

RIG-I and NOD2 activation.
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Caption: Inarigivir-mediated activation of RIG-I and NOD2 signaling pathways.

Experimental Protocols
HBV Antiviral Activity Assay in HepG2.2.15 Cells
This protocol describes a method to evaluate the in vitro antiviral activity of Inarigivir against

Hepatitis B Virus using the HepG2.2.15 cell line, which constitutively expresses HBV.

Materials:

HepG2.2.15 cells

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum

(FBS), 1% Penicillin-Streptomycin, and 380 µg/mL G418.

Inarigivir ammonium stock solution (in DMSO or PBS)

96-well cell culture plates

Reagents for DNA extraction and quantitative PCR (qPCR)

Procedure:
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Cell Seeding: Seed HepG2.2.15 cells in a 96-well plate at a density of 5 x 10⁴ cells/well in

100 µL of culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours.

Compound Treatment: Prepare serial dilutions of Inarigivir ammonium in culture medium.

Remove the existing medium from the cells and add 100 µL of the medium containing the

different concentrations of Inarigivir. Include a vehicle control (medium with the same

concentration of DMSO or PBS as the highest drug concentration) and a positive control

(e.g., Entecavir).

Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 6 days.

Supernatant Collection: After 6 days, carefully collect the cell culture supernatant for the

analysis of extracellular HBV DNA.

DNA Extraction: Extract viral DNA from the supernatant using a commercial viral DNA

extraction kit according to the manufacturer's instructions.

Quantitative PCR (qPCR): Quantify the amount of HBV DNA in the extracted samples using

qPCR with primers and a probe specific for a conserved region of the HBV genome.

Data Analysis: Determine the concentration of Inarigivir that inhibits HBV replication by 50%

(EC₅₀) by plotting the percentage of HBV DNA reduction against the log of the drug

concentration and fitting the data to a dose-response curve.

Experimental Workflow:
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Caption: Workflow for determining the in vitro antiviral activity of Inarigivir against HBV.

RIG-I Activation Assay
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This protocol outlines a method to assess the activation of RIG-I by Inarigivir using a reporter

gene assay in HEK293 cells.

Materials:

HEK293 cells

DMEM with 10% FBS and 1% Penicillin-Streptomycin

Expression plasmids for human RIG-I and a luciferase reporter gene under the control of an

IFN-β promoter.

Transfection reagent (e.g., Lipofectamine)

Inarigivir ammonium stock solution

Luciferase assay system

Luminometer

Procedure:

Cell Seeding: Seed HEK293 cells in a 24-well plate at a density of 1 x 10⁵ cells/well and

incubate overnight.

Transfection: Co-transfect the cells with the RIG-I expression plasmid and the IFN-β

promoter-luciferase reporter plasmid using a suitable transfection reagent according to the

manufacturer's protocol. A control plasmid (e.g., pRL-TK expressing Renilla luciferase)

should be co-transfected for normalization of transfection efficiency.

Incubation: Incubate the transfected cells for 24 hours to allow for protein expression.

Compound Treatment: Treat the cells with various concentrations of Inarigivir ammonium.

Include a positive control (e.g., a known RIG-I agonist like 5'ppp-dsRNA) and a vehicle

control.

Incubation: Incubate the cells for another 18-24 hours.
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Cell Lysis and Luciferase Assay: Lyse the cells and measure the firefly and Renilla luciferase

activities using a dual-luciferase reporter assay system and a luminometer.

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to

account for variations in transfection efficiency. Plot the fold induction of luciferase activity

against the log of the Inarigivir concentration to determine the dose-dependent activation of

the IFN-β promoter.

Experimental Workflow:

Seed HEK293 cells
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Click to download full resolution via product page

Caption: Workflow for assessing RIG-I activation by Inarigivir using a reporter assay.

Conclusion
Inarigivir ammonium is a promising antiviral agent with a dual mechanism of action that

includes both direct antiviral effects and stimulation of the innate immune system. Its potent

activity against HBV, coupled with a favorable preclinical and clinical safety profile, makes it a

strong candidate for further development as a key component of a functional cure for chronic

hepatitis B. The data and protocols presented in this guide provide a valuable resource for

researchers and drug development professionals working in the field of antiviral therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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[https://www.benchchem.com/product/b8198286#chemical-structure-and-properties-of-
inarigivir-ammonium]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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